molecular formula C31H29N5O4 B1663381 Asperlicin CAS No. 93413-04-8

Asperlicin

Cat. No. B1663381
CAS RN: 93413-04-8
M. Wt: 535.6 g/mol
InChI Key: MGMRIOLWEROPJY-FPACPZPDSA-N
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Description

Asperlicin is a natural product that is produced by the fungus Aspergillus alliaceus. Asperlicin has been found to have several potential applications in scientific research due to its unique properties.

Scientific Research Applications

Asperlicin as a Cholecystokinin Antagonist

Asperlicin, isolated from the fungus Aspergillus alliaceus, is a notable nonpeptide cholecystokinin (CCK) antagonist. Its significant affinity for pancreatic, ileal, and gallbladder CCK receptors makes it 300 to 400 times more potent than proglumide, a standard agent in this class. This makes asperlicin a valuable tool for investigating the physiological and pharmacological actions of CCK (Chang et al., 1985).

Impact on Isolated Islets

Asperlicin has been shown to antagonize the stimulatory effects of cholecystokinin on isolated islets. In studies, it completely inhibited insulin release in response to CCK, supporting its role as a specific and potent antagonist of CCK's effects on islet tissue (Zawalich & Diaz, 1987).

Asperlicin in Acute Pancreatitis

In research on acute pancreatitis in rats, asperlicin, as a CCK receptor antagonist, was studied for its effects on the pathogenesis of the condition. The results indicated that endogenous CCK participates in the pathogenesis of acute hemorrhagic pancreatitis, and asperlicin could have potential therapeutic implications (Wisner & Renner, 1988).

Development of Asperlicin Analogs

Further research has focused on synthesizing asperlicin analogs with improved potency and water solubility for better physiological and pharmacological utility. Some of these analogs displayed greater potency than asperlicin itself on CCK receptors (Bock et al., 1986).

Biosynthesis and Assembly of Asperlicin

Studies also delve into the biosynthesis of asperlicin, revealing its formation from amino acids like tryptophan, anthranilate, and leucine. Understanding its biosynthesis pathway is crucial for the production and development of asperlicin analogs (Houck et al., 1988).

properties

CAS RN

93413-04-8

Product Name

Asperlicin

Molecular Formula

C31H29N5O4

Molecular Weight

535.6 g/mol

IUPAC Name

(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1

InChI Key

MGMRIOLWEROPJY-FPACPZPDSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

SMILES

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Canonical SMILES

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

synonyms

(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione
asperlicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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